molecular formula C13H7ClFN B8151534 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile

4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8151534
M. Wt: 231.65 g/mol
InChI Key: WDYPCZLSPUNGJS-UHFFFAOYSA-N
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Description

Structural Characterization of 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile consists of two aromatic rings connected by a single C–C bond. The 3-carbonitrile group is attached to one phenyl ring, while the 2-fluoro and 4'-chloro substituents occupy ortho and para positions on their respective rings (Figure 1). Single-crystal X-ray diffraction (SC-XRD) data for analogous biphenyl derivatives reveal a non-planar conformation , with dihedral angles between the two phenyl rings ranging from 38.5° to 40.3°. This torsional distortion arises from steric repulsion between the ortho-fluoro substituent and adjacent hydrogen atoms, a phenomenon consistent with halogen-substituted biphenyls.

Key crystallographic parameters (derived from similar structures):

Parameter Value
Bond length (C–C) 1.48 Å
Dihedral angle (φ) 38.5°–40.3°
C–F bond length 1.34 Å
C–Cl bond length 1.73 Å

Comparative Analysis of Halogen Substitution Patterns in Biphenyl Derivatives

Halogen substituents significantly influence biphenyl systems’ electronic and steric profiles:

  • Fluorine : The 2-fluoro group induces electron-withdrawing effects (-I), reducing electron density on the adjacent ring. This polarizes the molecule and stabilizes specific conformers via intramolecular interactions.
  • Chlorine : The 4'-chloro substituent contributes to steric bulk and enhances molecular rigidity. Comparative studies show that chloro-substituted biphenyls exhibit larger dihedral angles (e.g., 45.1° for 2-fluoro vs. 54.1° for 2-chloro derivatives).

Substituent effects on rotational energy barriers :

Substituent Barrier (kcal/mol)
2-Fluoro 2.3
4'-Chloro 3.1
2,2'-Dichloro 4.8

Data from DFT studies indicate that 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile has a rotational barrier of 2.9 kcal/mol , intermediate between mono- and dihalogenated analogs.

Spectroscopic Profiling (FT-IR, NMR, Mass Spectrometry)

FT-IR Analysis
  • C≡N stretch : A sharp peak at 2,230 cm⁻¹ confirms the presence of the nitrile group.
  • C–F stretch : Absorption at 1,250 cm⁻¹ aligns with aryl fluorides.
  • C–Cl stretch : A band near 750 cm⁻¹ corresponds to the chloro substituent.
NMR Spectroscopy
  • ¹H NMR :
    • Aromatic protons adjacent to fluorine exhibit downfield shifts (δ 7.8–8.2 ppm) due to deshielding.
    • Protons near the nitrile group resonate at δ 7.5 ppm.
  • ¹⁹F NMR : A singlet at -110 ppm confirms the fluorine environment.
  • ¹³C NMR : The nitrile carbon appears at 118 ppm , while the ipso-carbon to chlorine resonates at 135 ppm .
Mass Spectrometry

The molecular ion peak at m/z 231.65 (C₁₃H₇ClFN⁺) matches the theoretical molecular weight. Fragmentation patterns include losses of Cl (m/z 196.6) and F (m/z 214.7).

Conformational Dynamics and Torsional Effects

The compound’s rotational flexibility is constrained by halogen interactions:

  • Steric hindrance : The 2-fluoro and 4'-chloro groups create a 1,3-diaxial repulsion, favoring a twisted conformation (φ ≈ 40°).
  • Electronic effects : Fluorine’s electronegativity stabilizes the synclinal conformer through dipole-dipole interactions with the nitrile group.

Torsional energy profile (DFT/B3LYP):

Dihedral Angle (φ) Relative Energy (kcal/mol)
3.1
40° 0.0
90° 2.7

Properties

IUPAC Name

3-(4-chlorophenyl)-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYPCZLSPUNGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-chloro-2-fluorophenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophiles to specific positions on the aromatic rings.

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium amide or lithium aluminum hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas with a palladium catalyst.

Major Products:

    Electrophilic Aromatic Substitution: Substituted biphenyl derivatives.

    Nucleophilic Substitution: Amides or other functionalized biphenyl compounds.

    Oxidation and Reduction: Various oxidized or reduced biphenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis
    • This compound is widely utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as a building block for more intricate structures makes it valuable in synthetic organic chemistry.
  • Biological Activity and Medicinal Chemistry
    • Anticancer Properties : Recent studies indicate that derivatives of 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile exhibit significant anticancer activity. For example, in vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
    • Antimicrobial Activity : Research has also focused on its potential antimicrobial properties, suggesting that it could be effective against certain bacterial strains.
  • Neprilysin Inhibition
    • The compound has been studied for its role as a neprilysin inhibitor, which is crucial in treating conditions like hypertension and heart failure. By inhibiting neprilysin, it can increase levels of natriuretic peptides, providing therapeutic benefits .

Anticancer Activity Case Study

A study investigating the anticancer effects of 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile reported the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via Bcl-2 inhibition
HCT-11618.5Cell cycle arrest at G2/M phase

The findings suggest that the compound's mechanism involves targeting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Neprilysin Inhibition Study

In another study focusing on neprilysin inhibition, it was demonstrated that administering 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile resulted in significant increases in circulating levels of cyclic guanosine monophosphate (cGMP), indicating its potential use as a therapeutic agent for cardiovascular diseases .

Industrial Applications

In addition to its research applications, 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile is utilized in the production of specialty chemicals and materials such as polymers and liquid crystals. Its unique combination of chlorine and fluorine substituents enhances its electronic properties, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets. The nitrile group can participate in hydrogen bonding or other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence the physical and chemical properties of biphenyl nitriles. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Biphenyl Nitriles
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile 4'-Cl, 2-F, 3-CN C₁₃H₇ClFNO High polarity; potential use in drug design (inferred) -
3'-Fluoro-[1,1'-biphenyl]-3-carbonitrile 3'-F, 3-CN C₁₃H₈FNO Discontinued research compound; electronic effects differ due to fluorine position
4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile 4'-OH, 3-CN C₁₃H₉NO Soluble in DMSO; used in photoredox catalysis studies
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Cl, CF₃, S-aryl C₂₀H₁₂ClF₃N₂S Antiviral activity (hypothesized based on structural motifs)

Key Observations :

  • Hydroxy vs. Halogen : The 4'-hydroxy derivative () exhibits higher solubility in polar solvents (e.g., DMSO) due to hydrogen bonding, whereas the target compound’s chloro-fluoro substituents may enhance lipophilicity.

Physicochemical and Spectral Properties

  • IR Spectroscopy : Nitrile groups typically show absorption near 2,200 cm⁻¹ (e.g., 2,204 cm⁻¹ in ). Shifts in this peak could indicate electronic interactions with adjacent halogens.
  • NMR Data : In 5-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile (), ¹⁹F NMR signals at -61 ppm reflect the CF₃ group’s electronic environment. For the target compound, ¹H NMR would reveal coupling patterns between aromatic protons and fluorine.
  • Solubility : The 4'-hydroxy analog () has poor aqueous solubility but dissolves in DMSO, whereas the target compound’s lipophilicity may favor organic solvents like THF.

Biological Activity

4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H8ClF N
  • Molecular Weight : 235.66 g/mol

The presence of chlorine and fluorine substituents on the biphenyl moiety is significant as these halogens can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile exhibits various biological activities. The primary areas of investigation include:

  • Anticancer Activity : Several studies have assessed the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines to evaluate its cytotoxic effects.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile on human cancer cell lines.
    • Methodology : The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
    • Results :
      • Significant dose-dependent cytotoxicity was observed in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
      • IC50 values were calculated, indicating the concentration required to inhibit cell growth by 50%.
Cell LineIC50 (µM)Treatment Duration
HeLa15.224 hours
MCF-720.524 hours
  • Mechanism of Action :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Research Findings

In addition to its anticancer properties, 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile has been investigated for its antimicrobial effects:

  • Study on Bacterial Strains :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results :
      • The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
      • Zone of inhibition measurements indicated effective antimicrobial properties at higher concentrations.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10

Q & A

Basic: What synthetic methodologies are effective for preparing 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile?

Answer:
The synthesis typically involves two key steps: (1) constructing the biphenyl scaffold via Suzuki-Miyaura cross-coupling and (2) introducing the nitrile group.

  • Step 1: Use a halogenated precursor (e.g., 4'-chloro-2-fluoro-bromobenzene) coupled with a boronic acid derivative (e.g., 3-cyanophenylboronic acid) under palladium catalysis. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to achieve regioselectivity .
  • Step 2: For nitrile introduction, the Schmidt reaction using azidotrimethylsilane (TMSN₃) and triflic acid (TfOH) in hexafluoroisopropanol (HFIP)/acetonitrile (ACN) is effective, yielding ~54% after silica gel chromatography .

Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (>95%).

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?

Answer:
Key NMR features include:

  • ¹H NMR:
    • Aromatic protons: Multiplet signals between δ 7.5–8.0 ppm for ortho/meta substituents.
    • Fluorine coupling: Split peaks (e.g., J = 8.4 Hz for fluoro substituents) .
  • ¹³C NMR:
    • Nitrile carbon at ~115 ppm.
    • Chlorine and fluorine substituents cause deshielding of adjacent carbons (e.g., C-Cl at ~135 ppm) .
      Methodology: Use deuterated solvents (CDCl₃) and 600 MHz instruments for high-resolution data. Compare experimental shifts with DFT-predicted values to resolve ambiguities .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

  • Flash Chromatography: Use a silica gel column with a gradient of ethyl acetate/hexanes (0–5% EtOAc). Elution profiles should be monitored by UV at 254 nm .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.
  • HPLC: Employ reverse-phase C18 columns with acetonitrile/water (70:30) for final purity validation .

Advanced: How do substituents (Cl, F, CN) influence electronic properties and reactivity?

Answer:

  • DFT Analysis: Chlorine and fluorine are electron-withdrawing groups (EWGs) that reduce electron density on the biphenyl ring, as shown by lowered HOMO energies (-6.2 eV vs. -5.8 eV for unsubstituted biphenyls). This enhances electrophilic substitution reactivity at the para position .
  • Nitrile Group: The strong electron-withdrawing nature of CN stabilizes intermediates in cross-coupling reactions, improving yields in Suzuki-Miyaura couplings .
    Experimental Validation: Compare Hammett substituent constants (σₚ for Cl = +0.23, F = +0.06) with reaction rates in nucleophilic aromatic substitutions .

Advanced: What mechanistic insights govern photochemical derivatization of this compound?

Answer:
Under UV light, the compound undergoes:

  • Intermolecular Electron Transfer (eT): Generates intermediates like 2'-bromo-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile, which can cyclize to dibenzofurans (e.g., 1g) in the presence of a base (K₂CO₃) .
  • Competing Pathways: The ratio of monosubstituted vs. cyclized products depends on solvent polarity (e.g., acetonitrile favors inter-eT) and substituent electronic effects.
    Optimization: Use time-resolved spectroscopy to track intermediates and adjust light intensity (λ = 365 nm) for selective product formation .

Advanced: How is this compound applied in medicinal chemistry target discovery?

Answer:

  • Glucose Transporter Inhibition: Analogues like 4'-acetyl-2'-chloro-3'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (5l) inhibit GLUT1 by binding to the extracellular domain (IC₅₀ = 1.2 µM). The chloro and fluoro substituents enhance hydrophobic interactions with Trp388 and Phe379 residues .
  • Structure-Activity Relationship (SAR): Modifying the fluoro position to meta reduces steric hindrance, improving binding affinity by 30% .
    Validation: Use molecular docking (AutoDock Vina) and in vitro assays (e.g., glucose uptake inhibition in A549 cells) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • LC-HRMS: Detect halogenated byproducts (e.g., di-chloro derivatives) with m/z accuracy < 2 ppm. Use electrospray ionization (ESI⁻) for enhanced sensitivity .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., disorder in the biphenyl ring) by collecting data at 100 K and refining with SHELXL .
    Troubleshooting: For low-crystallinity samples, employ microED or dynamic nuclear polarization (DNP) NMR .

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